molecular formula C18H21N3O4 B2742234 2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2034565-35-8

2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No.: B2742234
CAS No.: 2034565-35-8
M. Wt: 343.383
InChI Key: SLGDXYAFZYFVQW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a sophisticated synthetic compound designed for advanced pharmacological and medicinal chemistry research. This molecule is of significant interest due to its hybrid structure, which incorporates a phenoxyacetamide moiety linked to a cyclopentapyridazine core. The cyclopentapyridazine group is a key scaffold in bioactive molecules and is known for its potential in inhibiting specific enzyme targets . The primary research value of this compound lies in its potential as a lead structure for the development of novel anti-inflammatory agents. Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for inflammation-related illnesses, and the search for new inhibitors with improved safety profiles is a major focus in drug discovery . The structural features of this compound, particularly the pyridazine ring, are found in various known COX inhibitors, suggesting a potential mechanism of action involving the modulation of the COX-2 pathway . Furthermore, the presence of the acetamide linker and the methoxyphenoxy group may contribute to its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe inflammatory signaling pathways, investigate enzyme-inhibitor interactions, and develop new therapeutic candidates for conditions driven by inflammation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-7-2-3-8-16(15)25-12-17(22)19-9-10-21-18(23)11-13-5-4-6-14(13)20-21/h2-3,7-8,11H,4-6,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGDXYAFZYFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methoxyphenoxy group and a tetrahydro-cyclopenta[c]pyridazin moiety. Its chemical formula can be represented as:

C18H22N2O3C_{18}H_{22}N_2O_3

1. Anti-inflammatory Properties

Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide exhibit significant anti-inflammatory activity. A study on related derivatives showed that certain analogs inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory process. The most potent analogs demonstrated IC50 values in the low micromolar range, suggesting a strong potential for therapeutic applications in inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various chronic diseases. Preliminary studies suggest that the methoxyphenoxy group may enhance the radical-scavenging ability of the compound, contributing to its overall biological efficacy .

3. Anticancer Potential

Emerging research has highlighted the anticancer potential of similar compounds through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with structural similarities to our compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 1: COX Inhibition

In a comparative study involving several derivatives of acetamide compounds, it was noted that one derivative exhibited an IC50 value of 0.52 μM against COX-II, significantly outperforming standard drugs like Celecoxib (IC50 = 0.78 μM). This highlights the potential of structurally related compounds to serve as effective anti-inflammatory agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of various acetamide derivatives on human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Such findings underscore the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their anticancer properties .

Research Findings Summary

Activity Mechanism IC50 Values Reference
Anti-inflammatoryCOX-I and COX-II inhibition0.52 μM (best analog)
AntioxidantRadical scavengingNot specified
AnticancerInduction of apoptosis>70% viability reduction

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives ()

Compounds 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide backbone but replace the cyclopenta[c]pyridazin with a 1,3,4-thiadiazole ring. Key differences include:

  • Substituents on Thiadiazole :
    • 5k : Methylthio (-SCH₃) at position 3.
    • 5m : Benzylthio (-SCH₂C₆H₅) at position 4.
  • Physical Properties :
    • Melting points range from 135–140°C , with benzylthio derivatives (e.g., 5m ) showing higher yields (85%) compared to methylthio derivatives (72% for 5k ) .
Compound Heterocycle Substituent Melting Point (°C) Yield (%)
Target Compound Cyclopenta[c]pyridazin Ethyl linker Not reported N/A
5k 1,3,4-Thiadiazole Methylthio 135–136 72
5m 1,3,4-Thiadiazole Benzylthio 135–136 85

Key Insight : Bulkier substituents (e.g., benzylthio) improve synthetic yields, possibly due to stabilized intermediates. The cyclopenta[c]pyridazin core in the target compound may offer enhanced rigidity compared to thiadiazole, affecting target selectivity.

Cyclohepta[c]Pyridazin and Thieno-Pyrimidin Analogues (–6)

  • :

    • 2-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl)-N-(6-Trifluoromethoxy-Benzothiazol-2-yl)Acetamide
    • Features a 7-membered cyclohepta[c]pyridazin ring and a trifluoromethoxy-benzothiazole group .
    • The larger ring size may increase lipophilicity compared to the target compound’s 5-membered cyclopenta system.
  • : 2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide Contains a thieno-pyrimidin fused ring with a 4-chlorophenyl group.

Pharmacological Implications :

  • The trifluoromethoxy group in ’s compound could improve metabolic stability .
  • The thieno-pyrimidin system in may confer stronger binding to enzymes like cyclooxygenase (COX) due to aromatic stacking .

Phenoxy Acetamide Derivatives with Bioactivity ()

Compounds such as 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide exhibit:

  • Anti-inflammatory, analgesic, and antipyretic activities .

Metal Complexes and Antimicrobial Activity ()

2-(2-(2-Hydroxybenzyliden)Hydrazinyl)-2-Oxo-N-(Pyridine-2-yl)Acetamide forms complexes with Ni(II) and Co(II), demonstrating:

  • Antimicrobial activity against Gram-positive bacteria and fungi.
  • The acetamide-hydrazone hybrid structure highlights the role of electron-withdrawing groups (e.g., oxo) in enhancing bioactivity .

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